3-amino-N-(2-hydroxyethyl)-2-methylbenzamide
Overview
Description
This usually involves the IUPAC name, common names, and structural formula of the compound.
Synthesis Analysis
This involves the methods and procedures used to synthesize the compound. It may include the starting materials, reaction conditions, catalysts, and yield.Molecular Structure Analysis
This involves the study of the arrangement of atoms in the molecule of a compound. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves the study of how the compound reacts with other substances. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves the study of the compound’s physical and chemical properties such as melting point, boiling point, solubility, stability, etc.Scientific Research Applications
Synthesis and Characterization
- The synthesis and characterization of similar benzamide derivatives involve detailed spectroscopic methods, such as 1H NMR, 13C NMR, IR, GC-MS, and X-ray analysis, to confirm their structure. These compounds, with N,O-bidentate directing groups, are potentially suitable for metal-catalyzed C–H bond functionalization reactions, highlighting their relevance in organic synthesis and material science (Hamad H. Al Mamari, Yousuf Al Lawati, 2019).
Polymer Science
- In the field of polymer science, novel aromatic polyimides were synthesized using derivatives related to the benzamide structure, demonstrating solubility in various organic solvents and stability across a wide range of temperatures. These findings suggest applications in high-performance materials and coatings (M. Butt, Zareen Akhtar, M. Zafar-uz-Zaman, A. Munir, 2005).
Catalysis
- Research into catalyzed oxidative carbonylation reactions using benzamide derivatives has unveiled pathways to isoindolinone and isobenzofuranimine derivatives, underlining the versatility of these compounds in synthesizing complex molecules for pharmaceutical and material applications (R. Mancuso, I. Ziccarelli, D. Armentano, N. Marino, S. Giofrè, B. Gabriele, 2014).
Antimicrobial Studies
- Benzamide derivatives have been investigated for their antibacterial and antifungal activities, with some showing promising results against Gram-positive and Gram-negative bacteria and fungi. This suggests potential applications in developing new antimicrobial agents (B. Mahesh, G. Mohan, S. Kabeer, N. Venkateswarulu, T. Vijaya, C. S. Reddy, 2015).
Antioxidant Activity
- The electrochemical study of amino-substituted benzamide derivatives with potential antioxidant activity provides insights into their mechanisms of action and potential applications in pharmaceuticals and nutraceuticals to combat oxidative stress (I. Jovanović, Ante Miličević, Dijana Jadreško, M. Hranjec, 2020).
Molecular Structure Analysis
- Detailed molecular structure analysis through spectroscopic and computational methods aids in understanding the intermolecular interactions and properties of benzamide derivatives, which is crucial for their application in drug design and material science (Sedat Karabulut, H. Namli, R. Kurtaran, L. Yıldırım, J. Leszczynski, 2014).
Safety And Hazards
This involves the study of the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage.
Future Directions
This involves the potential applications and further studies that can be conducted on the compound.
Please consult with a chemistry professional or academic databases for specific information on “3-amino-N-(2-hydroxyethyl)-2-methylbenzamide”.
properties
IUPAC Name |
3-amino-N-(2-hydroxyethyl)-2-methylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-7-8(3-2-4-9(7)11)10(14)12-5-6-13/h2-4,13H,5-6,11H2,1H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMHJWUQRHOBKLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N)C(=O)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N-(2-hydroxyethyl)-2-methylbenzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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